REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Br)[C:3]=1[OH:9].[CH3:10][O-:11].[Na+].BrC1C=C(C(C)(C)C)C=C(Br)[C:15]=1[OH:25]>CO.CN(C)C=O>[CH3:10][O:11][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:25][CH3:15])[C:3]=1[OH:9] |f:1.2|
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC=C1)Br)O
|
Name
|
sodium methoxide
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
cuprous iodide
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC(=C1)C(C)(C)C)Br)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=CC=C1)OC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |